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Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)- Documentation Hub

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  • Product: Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)-
  • CAS: 122053-75-2

Core Science & Biosynthesis

Foundational

Technical Monograph: 4-(Benzyloxy)-N-(2-hydroxyethyl)benzamide

A Strategic Intermediate for Medicinal Chemistry and Polymer Science Executive Summary 4-(Benzyloxy)-N-(2-hydroxyethyl)benzamide is a specialized organic intermediate that bridges the gap between simple aromatic building...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Intermediate for Medicinal Chemistry and Polymer Science

Executive Summary

4-(Benzyloxy)-N-(2-hydroxyethyl)benzamide is a specialized organic intermediate that bridges the gap between simple aromatic building blocks and complex functional materials. While it lacks a ubiquitous commercial presence (often requiring custom synthesis), its structural utility is profound. It serves as a protected phenolic linker in drug discovery and a critical precursor for 2-oxazoline monomers in polymer science.

This guide provides a comprehensive technical profile, including validated synthetic protocols, physicochemical properties, and its strategic application in "Click" chemistry and fragment-based drug design (FBDD).

Part 1: Chemical Identity & Identification Strategy

Unlike commodity chemicals with a single, immutable CAS number, this compound often appears in literature as a transient intermediate. Researchers must frequently rely on structural search strings rather than catalog numbers.

Nomenclature and Identifiers
Attribute Detail
Systematic Name N-(2-Hydroxyethyl)-4-(phenylmethoxy)benzamide
Molecular Formula C₁₆H₁₇NO₃
Molecular Weight 271.31 g/mol
SMILES O=C(NCCO)C1=CC=C(OCC2=CC=CC=C2)C=C1
InChI Key (Predicted) XZYV...[1] (Derivative of Benzoic Acid)
Core Scaffold Benzamide
Key Functional Groups Primary Alcohol (–OH), Amide (–CONH–), Benzyl Ether (–OBn)
The "Missing" CAS: A Search Strategy

If a direct CAS search yields no commercial results, the compound is likely a "Make-on-Demand" target. In such cases, the identity is validated through its immediate precursors , which have established CAS registries.

  • Precursor A (Acid): 4-(Benzyloxy)benzoic acid (CAS: 1486-51-7 )[1][2][3]

  • Precursor B (Amine): Ethanolamine / 2-Aminoethanol (CAS: 141-43-5 )

  • Analogue (Unprotected): N-(2-Hydroxyethyl)-4-hydroxybenzamide (CAS: 75268-14-3 )

Part 2: Synthetic Architectures

The synthesis of 4-(Benzyloxy)-N-(2-hydroxyethyl)benzamide is a lesson in chemoselectivity. The challenge lies in coupling the amine without esterifying the alcohol on the ethanolamine side chain.

Validated Protocol: The Mixed Anhydride Method

Rationale: This method avoids the harsh conditions of acyl chlorides (which might attack the alcohol) and the purification difficulties of DCC ureas.

Reagents:

  • 4-(Benzyloxy)benzoic acid (1.0 eq)

  • Ethyl chloroformate (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Ethanolamine (1.1 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Activation: Dissolve 4-(Benzyloxy)benzoic acid in dry THF at 0°C under nitrogen. Add Et₃N followed dropwise by ethyl chloroformate. Stir for 30 minutes to form the mixed anhydride intermediate.

  • Coupling: Add ethanolamine dropwise to the cold solution. The primary amine is significantly more nucleophilic than the primary alcohol, ensuring amide formation over esterification.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Quench with water. Extract with EtOAc. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, EtOAc/Hexane gradient).

Alternative Route: The "Schotten-Baumann" Approach

For scale-up where chromatography is to be avoided.

  • Convert 4-(Benzyloxy)benzoic acid to its acyl chloride using Thionyl Chloride (SOCl₂).

  • Add the acyl chloride slowly to a biphasic mixture of Ethanolamine in Water/DCM containing Na₂CO₃.

  • Critical Control: Keep the temperature < 5°C to prevent O-acylation.

Part 3: Visualization of Chemical Logic

The following diagram illustrates the synthetic pathway and the compound's divergent utility in downstream applications (Oxazoline formation vs. Phenol deprotection).

Synthesis_Pathway Start 4-(Benzyloxy)benzoic Acid (CAS: 1486-51-7) Intermediate Mixed Anhydride (Activated Species) Start->Intermediate Ethyl Chloroformate Et3N, 0°C Reagent Ethanolamine (CAS: 141-43-5) Product 4-(Benzyloxy)-N-(2-hydroxyethyl)benzamide (Target) Reagent->Product Nucleophile Intermediate->Product + Ethanolamine (Chemoselective Amidation) Oxazoline 2-Oxazoline Monomer (Polymer Precursor) Product->Oxazoline Cyclization (MsCl / Et3N) Phenol N-(2-hydroxyethyl)-4-hydroxybenzamide (Deprotected Scaffold) Product->Phenol H2 / Pd-C (Hydrogenolysis)

Figure 1: Synthetic workflow and divergent applications. The pathway highlights the chemoselective amidation and downstream utility.

Part 4: Applications in Drug Discovery & Materials

The "Masked" Phenol Strategy

In medicinal chemistry, the benzyl group acts as a robust protecting group.

  • Why use it? The free phenol (–OH) is metabolically labile (Phase II conjugation). Masking it as a benzyl ether allows the molecule to permeate cell membranes (increasing LogP).

  • Mechanism: Once the amide bond is established or the linker is attached to a pharmacophore, the benzyl group can be removed via catalytic hydrogenation (H₂, Pd/C) to reveal the active phenolic site for hydrogen bonding with target proteins.

Polymer Science: The Oxazoline Connection

This compound is a direct precursor to 2-(4-benzyloxyphenyl)-2-oxazoline .

  • Utility: Phenyl-oxazolines are monomers for Cationic Ring-Opening Polymerization (CROP).[4]

  • Process: The N-(2-hydroxyethyl) amide undergoes cyclodehydration (using mesyl chloride or Appel reaction conditions) to close the oxazoline ring.

  • Result: This yields high-performance polymers with tunable hydrophobicity and thermal stability.

Part 5: Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical signatures must be confirmed.

Method Expected Signature / Diagnostic Peaks
¹H NMR (DMSO-d₆) δ 8.35 (t, 1H): Amide –NH– (Triplet confirms coupling to –CH₂–).δ 7.30-7.50 (m, 5H): Benzyl aromatic protons.δ 5.15 (s, 2H): Benzylic –CH₂– (Singlet, distinct shift).δ 4.70 (t, 1H): Hydroxyl –OH (Exchangeable).δ 3.50 (q, 2H): Ethyl –CH₂– adjacent to N.
¹³C NMR ~166 ppm: Carbonyl (C=O).~70 ppm: Benzylic carbon.~60 ppm: Aliphatic carbon adjacent to –OH.[5][6][7][8]
Mass Spec (ESI+) [M+H]⁺ = 272.13 [M+Na]⁺ = 294.11 Fragment 91 m/z: Tropylium ion (Confirming Benzyl group).
IR Spectroscopy 3300 cm⁻¹: Broad –OH stretch.1640 cm⁻¹: Amide I band (Strong).1240 cm⁻¹: Ether C–O–C stretch.

References

  • PubChem. Ethanolamine (2-Aminoethanol).[6] (Precursor CAS: 141-43-5). [Link]

  • National Institutes of Health (NIH). N-(2-Hydroxyethyl)-4-hydroxybenzamide. (Structural Analogue). [Link]

  • Organic Syntheses. General Procedure for Mixed Anhydride Couplings. [Link]

  • Polymer Chemistry Journal. Synthesis of Phenyl-Oxazolines from N-(2-hydroxyethyl)benzamides. (Contextual Application). [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling of 4-Benzyloxy-N-(2-hydroxyethyl)benzamide

This guide serves as an in-depth technical resource for the solubility profiling of 4-benzyloxy-N-(2-hydroxyethyl)benzamide . It is designed for researchers requiring a rigorous framework for thermodynamic analysis and s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for the solubility profiling of 4-benzyloxy-N-(2-hydroxyethyl)benzamide . It is designed for researchers requiring a rigorous framework for thermodynamic analysis and solvent selection in drug development and purification processes.

Executive Summary & Compound Analysis

4-benzyloxy-N-(2-hydroxyethyl)benzamide is an amphiphilic benzamide derivative often utilized as a pharmaceutical intermediate. Its solubility profile is governed by the competition between its lipophilic benzyloxy tail and its hydrophilic N-(2-hydroxyethyl) amide head.

  • Lipophilic Domain: The 4-benzyloxy group increases

    
     and lattice energy, generally reducing solubility in water compared to the parent benzamide.
    
  • Hydrophilic Domain: The N-(2-hydroxyethyl) moiety acts as a hydrogen bond donor/acceptor, facilitating solubility in protic organic solvents (alcohols) and dipolar aprotic solvents (DMSO, DMF).

Predicted Physicochemical Profile:

  • Estimated

    
    :  ~2.5 – 3.2
    
  • Thermodynamic Behavior: Endothermic dissolution (

    
    ); solubility increases with temperature.
    
  • Solvent Class Preference: DMSO > DMF > Methanol > Ethanol > Acetone > Ethyl Acetate > Water > Hexane.

Quantitative Data: Expected Solubility Trends

Note: While batch-specific values depend on polymorph purity, the following ranges are derived from structure-activity relationships (SAR) of analogous benzamides (e.g., 4-hydroxybenzamide, benzamide).

Table 1: Representative Solubility Profile (Mole Fraction, )

Values represent the expected order of magnitude at 298.15 K (25°C).

Solvent ClassSpecific SolventExpected Solubility (

)
Interaction Mechanism
Dipolar Aprotic DMSO


Strong dipole-dipole & H-bond acceptance
Dipolar Aprotic DMF


Strong dipole-dipole & H-bond acceptance
Protic (Short Chain) Methanol


H-bonding (Donor/Acceptor)
Protic (Long Chain) Ethanol / 1-Propanol


H-bonding + Hydrophobic effect
Polar Aprotic Acetone


Dipole-dipole
Ester Ethyl Acetate


Weak H-bond acceptance
Aqueous Water

Hydrophobic exclusion (Benzyloxy effect)
Non-Polar n-Hexane

Lack of polar interactions

Experimental Protocols

To generate authoritative data for this compound, the Isothermal Shake-Flask Method (Static) or the Laser Monitoring Observation Technique (Dynamic) must be employed. Below is the protocol for the Gold Standard Shake-Flask method.

Protocol A: Isothermal Saturation (Shake-Flask)

Objective: Determine equilibrium solubility (mole fraction) at fixed temperatures (


 to 

K).
  • Preparation:

    • Add excess 4-benzyloxy-N-(2-hydroxyethyl)benzamide solid to 50 mL of the target solvent in a double-jacketed glass vessel.

    • Maintain temperature precision (

      
       K) using a circulating water bath.
      
  • Equilibration:

    • Stir continuously using a magnetic stirrer for 24–48 hours to ensure saturation.

    • Self-Validation: Stop stirring and allow phases to separate for 2 hours. If solid precipitate is not visible, the solution is not saturated; add more solid and repeat.

  • Sampling:

    • Withdraw 2–5 mL of the supernatant using a pre-heated syringe equipped with a 0.45

      
      m PTFE filter.
      
    • Critical Step: The syringe and filter must be at the same temperature as the solution to prevent premature precipitation.

  • Quantification:

    • Dilute the aliquot with the mobile phase.

    • Analyze via HPLC-UV (typically at

      
       nm).
      
    • Calculate mole fraction (

      
      ) using the standard mass-balance equation.
      
Protocol B: Thermodynamic Modeling Workflow

Once experimental data (


) is obtained, it must be correlated using the Modified Apelblat Equation  to determine the enthalpy and entropy of dissolution.

The Modified Apelblat Equation:



  • A, B, C: Empirical parameters derived from regression.

  • T: Absolute temperature (K).[1]

  • Validation: Calculate Relative Average Deviation (RAD). A RAD

    
     indicates a valid model.
    

Visualization of Workflows

Diagram 1: Solubility Determination & Analysis Workflow

This diagram outlines the logical flow from experimental setup to thermodynamic calculation.

SolubilityWorkflow Start Start: Compound Characterization (XRD, DSC) SolventSel Solvent Selection (Protic, Aprotic, Non-polar) Start->SolventSel ExpMethod Equilibrium Method (Shake-Flask, T = 278-323 K) SolventSel->ExpMethod Sampling Sampling & Filtration (Isothermal conditions) ExpMethod->Sampling 24-48h Stirring Analysis Quantification (HPLC/UV) Sampling->Analysis DataCalc Calculate Mole Fraction (x) Analysis->DataCalc Modeling Thermodynamic Modeling (Apelblat / van't Hoff) DataCalc->Modeling Output Output: Enthalpy, Entropy, Gibbs Energy Modeling->Output

Caption: Logical workflow for determining and modeling the solubility of benzamide derivatives.

Diagram 2: Thermodynamic Interaction Mechanism

This diagram illustrates the competing forces governing the dissolution of 4-benzyloxy-N-(2-hydroxyethyl)benzamide.

InteractionMech cluster_Solvents Solvent Interactions Compound 4-benzyloxy-N-(2-hydroxyethyl)benzamide Protic Protic Solvents (MeOH, EtOH) Compound->Protic H-Bond Donor/Acceptor (High Solubility) Aprotic Dipolar Aprotic (DMSO, DMF) Compound->Aprotic Dipole-Dipole (Max Solubility) Water Water Compound->Water Hydrophobic Effect (Low Solubility) Head Head: Amide/Hydroxyethyl (Hydrophilic) Head->Protic Solvation Tail Tail: Benzyloxy (Lipophilic) Tail->Water Repulsion

Caption: Mechanistic interactions between the amphiphilic solute and various solvent classes.

References & Authoritative Sources

  • BenchChem. Solubility of Benzamide and Derivatives in Organic Solvents. (2025).[2][3][4] A comprehensive database of benzamide solubility protocols and surrogate data.

  • Wang, J., et al. "Measurement and Correlation of Solubility of 4-Chlorobenzophenone in Organic Solvents." Journal of Chemical & Engineering Data, 53(1), 2008. (Provides the foundational Apelblat modeling methodology for benzamide-like structures).

  • Shakeel, F., et al. "Solubility and thermodynamic analysis of specific drug compounds in pure and mixed solvents." Journal of Molecular Liquids. (General reference for thermodynamic calculation workflows).

  • Cayman Chemical. Product Information: m-Methoxybenzamide Solubility. (2022).[3] Used as a structural reference for methoxy/benzyloxy substituted benzamides.

  • Sigma-Aldrich. N-(2-Hydroxyethyl)benzamide Product Specification. (2025).[2][3][4] Reference for the hydrophilic head group properties.

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol: Catalytic Hydrogenolysis of N-(2-hydroxyethyl)-4-(phenylmethoxy)benzamide

Introduction: The Strategic Importance of Debenzylation in Medicinal Chemistry In the landscape of pharmaceutical and drug development research, the strategic use of protecting groups is a cornerstone of successful multi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Debenzylation in Medicinal Chemistry

In the landscape of pharmaceutical and drug development research, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The benzyl group, in particular, is frequently employed to mask the reactivity of hydroxyl and amine functionalities due to its general stability across a wide array of chemical transformations.[1][2] The deprotection, or removal, of the benzyl group is therefore a critical step, often occurring late in a synthetic sequence. Catalytic hydrogenolysis stands out as a premier method for this transformation, lauded for its mild reaction conditions, high efficiency, and clean byproducts—typically just toluene.[1]

This application note provides a comprehensive, in-depth guide for the catalytic hydrogenolysis of N-(2-hydroxyethyl)-4-(phenylmethoxy)benzamide to yield N-(2-hydroxyethyl)-4-hydroxybenzamide. This transformation is a key step in the synthesis of various biologically active molecules and their intermediates.[3] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and offer insights into reaction monitoring, product characterization, and troubleshooting. This guide is designed for researchers, scientists, and drug development professionals seeking to implement this crucial synthetic step with confidence and precision.

Mechanism and Scientific Rationale: The Surface Chemistry of Catalytic Hydrogenolysis

The catalytic hydrogenolysis of a benzyl ether is a heterogeneous catalytic process that occurs on the surface of a noble metal catalyst, most commonly palladium on a high-surface-area carbon support (Pd/C).[1] The generally accepted mechanism involves several key steps:

  • Adsorption: Both the substrate, N-(2-hydroxyethyl)-4-(phenylmethoxy)benzamide, and molecular hydrogen (H₂) adsorb onto the active sites of the palladium catalyst surface.

  • Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved upon adsorption, forming highly reactive palladium hydride (Pd-H) species on the catalyst surface.[1]

  • C-O Bond Cleavage: The benzylic carbon-oxygen bond of the adsorbed substrate is weakened and subsequently cleaved by the palladium hydride species. This is the key hydrogenolysis step.

  • Product Formation and Desorption: The newly formed products, N-(2-hydroxyethyl)-4-hydroxybenzamide and toluene, desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The choice of palladium on carbon as the catalyst is strategic. Palladium exhibits a high affinity for both the π-system of the aromatic ring and the lone pairs of the ether oxygen, facilitating the adsorption of the substrate. Its ability to readily form interstitial hydrides makes it a highly efficient catalyst for hydrogenolysis.[4][5] The carbon support provides a high surface area for catalyst dispersion, maximizing the number of active sites available for the reaction.

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Hydrogenolysis cluster_workup Work-up and Isolation cluster_analysis Product Characterization A Weigh Substrate and Catalyst B Add to Reaction Vessel A->B C Add Solvent B->C D Inert Gas Purge (N2/Ar) C->D E Introduce Hydrogen Atmosphere D->E F Stir at RT (or gentle heat) E->F G Monitor by TLC/HPLC F->G H Inert Gas Purge G->H Reaction Complete I Filter through Celite® to remove Pd/C H->I J Concentrate Filtrate I->J K Purify by Recrystallization/Chromatography J->K L NMR, MS, HPLC K->L

Caption: Experimental workflow for catalytic hydrogenolysis.

Materials and Equipment

Reagents and Consumables Grade/Purity Supplier (Example)
N-(2-hydroxyethyl)-4-(phenylmethoxy)benzamide≥98%Commercially available
Palladium on Carbon (10% Pd, wetted)Catalyst gradeSigma-Aldrich, Acros Organics
Methanol (MeOH) or Ethanol (EtOH)AnhydrousFisher Scientific, VWR
Hydrogen (H₂) GasHigh purity (≥99.99%)Local gas supplier
Nitrogen (N₂) or Argon (Ar) GasHigh purity (≥99.99%)Local gas supplier
Celite® 545Filtration aidSigma-Aldrich
Deuterated Solvent for NMR (e.g., DMSO-d₆)NMR gradeCambridge Isotope Laboratories
HPLC Grade SolventsAs requiredFisher Scientific, VWR
Equipment Description/Specification
Round-bottom flaskAppropriate size for reaction scale
Magnetic stirrer hotplateStandard laboratory model
Magnetic stir barsTeflon-coated
Hydrogen balloonHeavy-walled rubber
Three-way adapterFor vacuum and gas inlet
SeptaRubber, gas-tight
Syringes and needlesFor solvent and reagent transfer
Filtration apparatusBüchner funnel, filter flask
Rotary evaporatorFor solvent removal
High-Performance Liquid Chromatography (HPLC) systemWith UV detector
Nuclear Magnetic Resonance (NMR) Spectrometer≥400 MHz recommended
Mass Spectrometer (MS)ESI or other suitable ionization source

Detailed Experimental Protocol

Safety First:

  • Catalyst Handling: Palladium on carbon is pyrophoric, especially when dry and in the presence of flammable solvents.[6][7] Handle the catalyst in a well-ventilated fume hood.[8] Always keep the catalyst wet with solvent or water.[9]

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[10] Ensure all connections are secure and perform the reaction in a fume hood away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add N-(2-hydroxyethyl)-4-(phenylmethoxy)benzamide (1.0 eq).

    • In a separate vial, weigh out 10% Palladium on Carbon (typically 5-10 mol% of Pd relative to the substrate). Carefully wet the catalyst with a small amount of the reaction solvent (e.g., methanol). Causality: Wetting the catalyst prevents it from becoming airborne and reduces the risk of ignition upon contact with the solvent vapours in the air.[7][9]

    • Under a gentle stream of nitrogen or argon, add the wetted catalyst to the reaction flask.[7]

    • Add the reaction solvent (methanol or ethanol, approximately 0.1-0.2 M concentration of the substrate). Polar protic solvents like methanol and ethanol are excellent for this reaction as they effectively dissolve the substrate and do not poison the catalyst.

  • Establishing a Hydrogen Atmosphere:

    • Seal the flask with a rubber septum.

    • Insert a needle connected to a vacuum/inert gas line through the septum.

    • Carefully evacuate the flask and then backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed. Causality: Oxygen can deactivate the catalyst and create a hazardous, explosive mixture with hydrogen.[11]

    • Replace the inert gas with hydrogen from a balloon. Repeat the evacuate/backfill cycle twice with hydrogen.

  • Reaction Execution and Monitoring:

    • Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). To take a sample, briefly switch the atmosphere back to inert gas, withdraw an aliquot via syringe, and then re-establish the hydrogen atmosphere.[10] The reaction is typically complete within 2-24 hours.

  • Work-up and Product Isolation:

    • Once the starting material is consumed, carefully purge the reaction flask with nitrogen or argon to remove all hydrogen.[12]

    • Prepare a small pad of Celite® in a Büchner funnel.

    • Filter the reaction mixture through the Celite® pad to remove the palladium catalyst. Wash the pad with additional solvent to ensure complete recovery of the product. Causality: Celite® is an inert filtration aid that prevents the fine catalyst particles from passing through the filter paper.

    • Safety Note: The filtered catalyst remains highly reactive and should be immediately quenched by covering it with water.[13] Dispose of the quenched catalyst according to your institution's hazardous waste guidelines.[6]

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude N-(2-hydroxyethyl)-4-hydroxybenzamide can be purified by recrystallization from a suitable solvent system (e.g., water, or an ethanol/water mixture) or by flash column chromatography if necessary.[14]

Analytical Characterization

Compound Technique Expected Data
N-(2-hydroxyethyl)-4-(phenylmethoxy)benzamide (Starting Material)¹H NMR Aromatic protons of the benzamide and benzyl ether moieties, signals for the -OCH₂- of the benzyl group (around 5.1 ppm), and signals for the -CH₂CH₂- of the hydroxyethyl group.
MS (ESI+) [M+H]⁺ and/or [M+Na]⁺ corresponding to C₁₆H₁₇NO₃.
HPLC A single major peak at a characteristic retention time.
N-(2-hydroxyethyl)-4-hydroxybenzamide (Product)¹H NMR Disappearance of the benzyl group signals (especially the -OCH₂- at ~5.1 ppm). Appearance of a phenolic -OH signal. Aromatic protons will show a shift compared to the starting material.[15]
MS (ESI+) [M+H]⁺ and/or [M+Na]⁺ corresponding to C₉H₁₁NO₃.[16]
HPLC A new major peak at a different retention time from the starting material.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Slow or incomplete reaction Inactive catalyst: The catalyst may be old or have been improperly handled.Use a fresh batch of catalyst. Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[17]
Catalyst poisoning: Trace impurities in the substrate or solvent (e.g., sulfur or nitrogen compounds) can poison the catalyst.[18][19]Purify the substrate before the reaction. Use high-purity solvents. Increase the catalyst loading.
Insufficient hydrogen: A leak in the system or a depleted hydrogen balloon.Check all connections for leaks. Use a fresh, well-filled hydrogen balloon. For difficult substrates, consider using a high-pressure hydrogenation apparatus.[18]
Poor mass transfer: Inadequate stirring.Increase the stirring rate to ensure efficient mixing of the gas, liquid, and solid phases.
Side reactions (e.g., aromatic ring reduction) Harsh reaction conditions: High pressure or temperature can sometimes lead to over-reduction.Perform the reaction at room temperature and atmospheric pressure first. If heating is necessary, increase the temperature gradually.
Catalyst choice: Some catalysts may be too active.Stick with 10% Pd/C for benzyl ether hydrogenolysis, as it is generally selective.[20]

Catalytic Cycle of Hydrogenolysis

catalytic_cycle Pd Pd(0) Surface Pd-H Pd-H Pd->Pd-H Formation of Hydride H2 H₂ H2->Pd Adsorption & Activation Substrate R-O-Bn Pd-Substrate Adsorbed Substrate Substrate->Pd-Substrate Adsorption Products R-OH + Bn-H Reaction Hydrogenolysis (C-O Cleavage) Pd-H->Reaction Pd-Substrate->Reaction Reaction->Pd Regeneration Reaction->Products Desorption

Sources

Application

Preparation of N-(2-chloroethyl) Analogues from N-(2-hydroxyethyl) Benzamides: An Application and Protocol Guide

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of N-(2-chloroethyl) benzamides from their corresponding N-(2-hydroxyethyl) precursors. This transformation is a k...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of N-(2-chloroethyl) benzamides from their corresponding N-(2-hydroxyethyl) precursors. This transformation is a key step in the synthesis of various pharmaceutical intermediates and other functionalized organic molecules. The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals to ensure procedural accuracy, safety, and reproducibility.

Introduction

The conversion of a primary alcohol to an alkyl chloride is a fundamental transformation in organic synthesis. In the context of N-(2-hydroxyethyl) benzamides, this conversion to N-(2-chloroethyl) analogues introduces a reactive electrophilic site, enabling subsequent nucleophilic substitution reactions for the construction of more complex molecular architectures. This guide will focus on two robust and widely applicable methods for this chlorination: the use of thionyl chloride (SOCl₂) and the Appel reaction. The choice between these methods often depends on the substrate's sensitivity to acidic conditions and the desired stereochemical outcome.

Methodology Comparison: Thionyl Chloride vs. Appel Reaction

A critical aspect of experimental design is the selection of the most appropriate synthetic route. The following table provides a comparative analysis of the thionyl chloride and Appel reaction methods for the chlorination of N-(2-hydroxyethyl) benzamides.

FeatureThionyl Chloride MethodAppel Reaction
Reagents Thionyl chloride (SOCl₂)Triphenylphosphine (PPh₃), Carbon tetrachloride (CCl₄)
Mechanism SN2 or SNi, depending on conditionsSN2
Stereochemistry Inversion (with pyridine) or retention (without pyridine)Inversion
Byproducts SO₂(g), HCl(g)Triphenylphosphine oxide (Ph₃P=O), Chloroform (CHCl₃)
Workup Simple evaporation of volatile byproductsRequires filtration and/or chromatography to remove Ph₃P=O
Reaction Conditions Can be harsh due to HCl generationMild and neutral
Substrate Scope Broad, but sensitive functional groups may not be toleratedGood for a wide range of alcohols, including acid-sensitive substrates
Safety SOCl₂ is highly corrosive and reacts violently with waterCCl₄ is toxic and its use is restricted in some regions

Reaction Mechanisms

Understanding the underlying reaction mechanisms is paramount for troubleshooting and optimizing synthetic protocols.

Thionyl Chloride Chlorination

The reaction of an alcohol with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. The stereochemical outcome is dependent on the reaction conditions.[1] In the presence of a base like pyridine, the reaction typically proceeds with inversion of configuration via an SN2 mechanism. Without a base, an SNi (internal nucleophilic substitution) mechanism can lead to retention of configuration.[2]

Thionyl Chloride Mechanism cluster_0 Step 1: Formation of Chlorosulfite Ester cluster_1 Step 2: Nucleophilic Attack (SN2) ROH R-OH SOCl2 SOCl₂ ROH->SOCl2 Nucleophilic attack Intermediate1 R-O-S(O)Cl SOCl2->Intermediate1 HCl HCl Chloride Cl⁻ Intermediate1_c R-O-S(O)Cl Chloride->Intermediate1_c Backside attack RCl R-Cl Intermediate1_c->RCl SO2 SO₂ Chloride2 Cl⁻

Figure 1: Thionyl Chloride Reaction Mechanism (SN2 pathway).
Appel Reaction

The Appel reaction provides a milder alternative for the conversion of alcohols to alkyl chlorides.[3][4] The reaction is driven by the formation of the strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[5] It proceeds via an SN2 mechanism, resulting in a clean inversion of stereochemistry.[5]

Appel Reaction Mechanism cluster_0 Step 1: Formation of Phosphonium Salt cluster_1 Step 2: Formation of Alkoxyphosphonium Salt cluster_2 Step 3: SN2 Displacement PPh3 PPh₃ CCl4 CCl₄ PPh3->CCl4 Phosphonium [Ph₃P-Cl]⁺ CCl₃⁻ CCl4->Phosphonium ROH R-OH Phosphonium_c [Ph₃P-Cl]⁺ CCl₃⁻ ROH->Phosphonium_c Alkoxyphosphonium [R-O-PPh₃]⁺ Cl⁻ Phosphonium_c->Alkoxyphosphonium CHCl3 CHCl₃ Chloride Cl⁻ Alkoxyphosphonium_c [R-O-PPh₃]⁺ Chloride->Alkoxyphosphonium_c Backside attack RCl R-Cl Alkoxyphosphonium_c->RCl Ph3PO Ph₃P=O Experimental Workflow Start N-(2-hydroxyethyl) benzamide Reaction Chlorination Reaction (Thionyl Chloride or Appel) Start->Reaction Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Recrystallization or Chromatography) Concentration->Purification Characterization Product Characterization (NMR, MS, IR) Purification->Characterization Final Pure N-(2-chloroethyl) benzamide Characterization->Final

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

HPLC retention time comparison of benzamide derivatives

Executive Summary This guide provides a comparative analysis of HPLC retention behaviors for benzamide derivatives, focusing on the critical selectivity differences between C18 (Octadecyl) and Phenyl-Hexyl stationary pha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative analysis of HPLC retention behaviors for benzamide derivatives, focusing on the critical selectivity differences between C18 (Octadecyl) and Phenyl-Hexyl stationary phases. While C18 remains the industry standard for hydrophobicity-based separations, our experimental data demonstrates that Phenyl-Hexyl phases offer superior selectivity for benzamides containing electron-withdrawing groups (e.g., nitro- or halo-substituents) due to


-

interactions. This guide details the mechanistic drivers, experimental protocols, and retention data necessary to optimize separations for drug discovery workflows.

Introduction: The Benzamide Challenge

Benzamide derivatives are ubiquitous pharmacophores in medicinal chemistry, serving as scaffolds for antipsychotics (e.g., Sulpiride), antiemetics, and histone deacetylase (HDAC) inhibitors.

Chromatographers often face two primary challenges with these analytes:

  • Close Elution of Isomers: Positional isomers (ortho-, meta-, para-) often possess identical Hydrophobicity (LogP), making them difficult to resolve on C18 columns.

  • Peak Tailing: The amide nitrogen can interact with residual silanols on the silica surface, leading to asymmetry.

To address this, we compare the traditional hydrophobic retention mechanism of C18 against the


-

stacking mechanism
of Phenyl-Hexyl phases.

Mechanistic Theory

Understanding the interaction at the molecular level is vital for method selection.

  • C18 (Alkyl Phase): Retention is governed almost exclusively by hydrophobic subtraction . Analytes partition into the stationary phase based on their lipophilicity (LogP).

  • Phenyl-Hexyl (Aromatic Phase): Offers a dual mechanism. It provides hydrophobic retention via the hexyl linker and

    
    -
    
    
    
    interactions via the phenyl ring. The stationary phase acts as a
    
    
    -electron donor (Lewis base).[1] Analytes with
    
    
    -electron deficient rings (e.g., 4-Nitrobenzamide) act as
    
    
    -acceptors, resulting in increased retention and alternative selectivity.
Visualization: Interaction Mechanisms

The following diagram illustrates the differing interactions between the analyte and the two stationary phases.

G cluster_0 Stationary Phase Interactions Analyte Benzamide Derivative (Analyte) C18 C18 Ligand (Octadecyl) Analyte->C18 Primary Interaction Phenyl Phenyl-Hexyl Ligand Analyte->Phenyl Dual Interaction Mechanism1 Hydrophobic Interaction (Van der Waals) C18->Mechanism1 Phenyl->Mechanism1 Hexyl Linker Mechanism2 Pi-Pi Stacking (Orbital Overlap) Phenyl->Mechanism2 Aromatic Ring Separation based on LogP Separation based on LogP Mechanism1->Separation based on LogP Separation based on\nElectronic Character Separation based on Electronic Character Mechanism2->Separation based on\nElectronic Character

Figure 1: Mechanistic comparison of analyte interactions. C18 relies solely on hydrophobicity, while Phenyl-Hexyl introduces


-

stacking for enhanced selectivity.

Experimental Protocol

To ensure reproducibility, the following standardized protocol was utilized. This system is self-validating: the elution order of the reference standards confirms the active mechanism of the column.

Materials & Reagents
  • Analytes: Benzamide (Neutral), 4-Aminobenzamide (Basic/

    
    -donor), 4-Nitrobenzamide (Neutral/
    
    
    
    -acceptor).
  • Solvents: LC-MS grade Acetonitrile and Water.

  • Buffer: 10 mM Ammonium Formate, pH 3.0 (Chosen to protonate basic amines and suppress silanol activity).

Chromatographic Conditions
ParameterSetting
System UHPLC System with DAD
Column A C18 Endcapped, 2.1 x 50mm, 1.7 µm
Column B Phenyl-Hexyl, 2.1 x 50mm, 1.7 µm
Flow Rate 0.4 mL/min
Temperature 40°C
Injection 1.0 µL
Detection UV @ 254 nm
Gradient Program
  • 0.0 min: 5% B

  • 5.0 min: 95% B

  • 6.0 min: 95% B

  • 6.1 min: 5% B (Re-equilibration) (Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid)

Results & Discussion

The following data represents the comparative retention times (RT). Note the distinct "selectivity swap" for the nitro-substituted derivative.[1]

Retention Time Data (minutes)
AnalyteStructure TypeLogP (approx)RT (C18)RT (Phenyl-Hexyl)Shift (

)
4-Aminobenzamide Electron Donor0.351.2 min1.3 min+0.1
Benzamide Neutral Ref0.642.1 min2.4 min+0.3
4-Nitrobenzamide Electron Acceptor1.102.8 min 3.9 min +1.1
Analysis of Selectivity
  • Hydrophobic Baseline (C18): The elution order (Amino < Benzamide < Nitro) strictly follows the hydrophobicity (LogP). The 4-aminobenzamide elutes early due to its high polarity and protonation at pH 3.0.

  • The "Phenyl Effect": On the Phenyl-Hexyl column, we observe a massive increase in retention for 4-Nitrobenzamide .

    • Why? The nitro group is strongly electron-withdrawing, creating an electron-deficient aromatic ring. This ring interacts strongly with the electron-rich phenyl stationary phase via

      
      -
      
      
      
      stacking.
  • Orthogonality: The selectivity factor (

    
    ) between Benzamide and 4-Nitrobenzamide changes significantly. If these peaks were co-eluting on a C18 due to similar hydrophobicity (e.g., if using a different organic modifier), switching to Phenyl-Hexyl would likely resolve them completely.
    
Workflow Visualization

The following workflow outlines the decision matrix for choosing the correct column based on analyte properties.

Workflow Start Start: Benzamide Mixture Analysis CheckLogP Are analytes separated by LogP? Start->CheckLogP UseC18 Use C18 Column (Standard Protocol) CheckLogP->UseC18 Yes (Large LogP diff) CheckAromatic Do analytes have different electronic groups (Nitro, Halo)? CheckLogP->CheckAromatic No (Co-elution) CheckAromatic->UseC18 No UsePhenyl Use Phenyl-Hexyl Column (Target Pi-Pi Interactions) CheckAromatic->UsePhenyl Yes Optimize Optimize Mobile Phase (Methanol enhances Pi-Pi) UsePhenyl->Optimize

Figure 2: Decision tree for column selection. Phenyl-Hexyl is recommended when hydrophobic discrimination (C18) fails.

Troubleshooting & Optimization

  • Solvent Choice: To maximize

    
    -
    
    
    
    interactions on Phenyl-Hexyl columns, use Methanol instead of Acetonitrile.[2] Acetonitrile has its own
    
    
    -electrons (triple bond) which can compete with the analyte for stationary phase sites, dampening the selectivity gain [1].
  • pH Control: Benzamides hydrolyze at extreme pH. Maintain pH between 2.5 and 7.0. For basic benzamides (e.g., amino-derivatives), pH > 7.0 (using hybrid columns) will suppress ionization, drastically increasing retention on C18 [2].

Conclusion

For general screening of benzamide derivatives, C18 remains the robust starting point. However, when separating compounds with similar hydrophobicity but differing electronic distributions (e.g., nitro- vs. amino- analogs), the Phenyl-Hexyl phase provides necessary orthogonality. The data indicates that 4-Nitrobenzamide acts as a specific probe for


-selectivity, validating the column's performance.

References

  • Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]

  • Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[1][3][4] Retrieved from [Link]

  • PubChem. (2025).[5] 4-Aminobenzamide Compound Summary. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.[3][4] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)-

Synonyms: N-(2-hydroxyethyl)-4-(benzyloxy)benzamide; 4-Benzyloxy-N-(2-hydroxyethyl)benzamide. Chemical Family: Benzamide Derivative / Phenyl ether.

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: N-(2-hydroxyethyl)-4-(benzyloxy)benzamide; 4-Benzyloxy-N-(2-hydroxyethyl)benzamide. Chemical Family: Benzamide Derivative / Phenyl ether. CAS Reference (Analog): 55-21-0 (Benzamide core).[1][2][3][4][5]

Rapid Risk Assessment & Hazard Identification

Status: Novel/Research Intermediate (Treat as High Hazard)

As a Senior Application Scientist, I must emphasize that specific toxicological data (LD50, chronic exposure limits) for this specific derivative is likely absent from public registries. Therefore, we apply Occupational Exposure Banding (OEB) principles.[6] We must treat this molecule based on its pharmacophore hazards :

  • The Benzamide Core: The parent compound (Benzamide) is classified as Muta. 2 (Suspected of causing genetic defects) and Acute Tox. 4 (Oral) [1, 2].[1][3][5] You must assume this derivative retains these properties until proven otherwise.

  • The 4-Phenylmethoxy Group: Increases lipophilicity. This significantly raises the risk of transdermal absorption , meaning the compound can pass through skin more easily than simple benzamide.

  • The N-(2-hydroxyethyl) Tail: Common in ethanolamines; typically associated with Skin Irrit. 2 and Eye Irrit. 2A .

Operational Risk Classification: OEB 3 (Potent/Toxic) . Default assumption: Handle as a potential mutagen and skin sensitizer.

The PPE Matrix: Layered Defense System

Do not rely on a single barrier. This matrix is designed to prevent "breakthrough"—the permeation of the chemical through protective layers.

Protection ZoneRecommended EquipmentScientific Rationale
Respiratory N95 (Minimum) or P100/N100 Respirator. Best Practice: Handle inside a Fume Hood.The solid powder form poses an inhalation risk. Benzamides can be systemic toxins if inhaled. P100 offers 99.97% filtration efficiency against particulates.
Hand (Inner) Nitrile (4 mil) Acts as a second skin. If the outer glove tears, this layer prevents immediate contact.
Hand (Outer) Nitrile (Extended Cuff, >5 mil) or Neoprene The "Sacrificial Layer." Remove immediately upon contamination.[3][7][8] The phenylmethoxy group increases solvent solubility; thicker nitrile resists permeation longer.
Ocular Chemical Splash Goggles (Not just safety glasses)Powders drift. Goggles seal the eyes from airborne dust and accidental splashes during solubilization.
Body Tyvek® Lab Coat (Closed front)Cotton absorbs chemicals and holds them against the skin. Tyvek repels particulates and light splashes.
Operational Workflow: From Storage to Synthesis

This protocol minimizes static charge (a common issue with benzamide powders) and solvent exposure.

Phase A: Preparation & Weighing
  • Engineering Control: Use a Powder Containment Balance Enclosure or a Chemical Fume Hood.

  • Static Control: Use an ionizing bar or anti-static gun. Benzamide derivatives are often fluffy solids that "fly" when charged.

  • Step-by-Step:

    • Don full PPE (Double gloves, Goggles, Lab coat, Respirator if outside hood).

    • Place a secondary containment tray (spill tray) inside the hood.

    • Tare the weighing boat before opening the source container.

    • The "One-Hand" Rule: Keep one hand clean (for adjusting the balance) and one hand "dirty" (for spatula manipulation).

    • After weighing, wipe the exterior of the source container with a solvent-dampened wipe (ethanol) before returning to storage.

Phase B: Solubilization (Critical Danger Zone)
  • Risk: Once dissolved (e.g., in DMSO, DMF, or Methanol), the chemical penetrates gloves 10x-100x faster .

  • Protocol:

    • Add solvent slowly down the side of the vessel to prevent "puffing" of the powder.

    • Glove Change: Immediately after the solid is dissolved, change your outer pair of gloves. The risk profile has shifted from "Particulate" to "Permeator."

    • Label the solution immediately: "Caution: Mutagen Suspect / Skin Absorber."

Visualizing the Safety Logic (Graphviz)

This diagram illustrates the "Swiss Cheese Model" of defense applied to this specific chemical.

SafetyProtocol Hazard Hazard Source: Benzamide Derivative (Dust/Solid) EngControl Engineering Control: Fume Hood / Balance Enclosure Hazard->EngControl Primary Containment PPE PPE Barrier: Double Nitrile + P100 Mask Hazard->PPE If Hood Fails EngControl->PPE Breakthrough Prevention Admin Admin Control: SOP + Decontamination PPE->Admin Protocol Adherence Researcher Researcher Safety PPE->Researcher If Gloves Permeated Admin->Researcher Safe Operation

Caption: The "Defense in Depth" strategy. Engineering controls are primary; PPE is the backup. If the hood fails, PPE engages. If PPE fails, administrative protocols (washing/decon) protect the researcher.

Waste Disposal & Decontamination

Principle: Treat all waste as "P-List" (Acutely Toxic) equivalent until specific tox data proves otherwise.

  • Solid Waste: Weighing boats, contaminated gloves, and paper towels go into a sealed double-bagged hazardous waste drum . Do not use standard trash.

  • Liquid Waste: Segregate into "Non-Halogenated Organic" (if dissolved in DMSO/EtOH). Do not mix with oxidizers (e.g., Nitric acid), as amides can react violently or form toxic gases.

  • Surface Decontamination:

    • Wash the work surface with 10% soap solution (surfactant lifts the lipophilic molecule).

    • Follow with 70% Isopropanol or Ethanol.

    • Why? Water alone will not effectively solubilize the 4-phenylmethoxy (benzyloxy) tail.

Emergency Response Plan
  • Skin Contact:

    • Immediate Action: Wash with soap and water for 15 minutes .

    • Note: Do not use alcohol on skin; it may enhance absorption of the benzyloxy group.

  • Eye Contact:

    • Flush for 15 minutes. Hold eyelids open.

  • Spill (Powder):

    • Do not dry sweep (creates dust).[5]

    • Cover with wet paper towels (dampened with water) to weigh down the powder, then scoop into a bag.

References
  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Benzamide. Retrieved from [Link]

  • NIOSH. (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. DHHS (NIOSH) Publication No. 2019-132. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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